![molecular formula C25H22BrN3O B11339641 4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B11339641.png)
4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of 4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 1-(4-bromobenzyl)-1H-benzimidazole with 1-(2-methylphenyl)pyrrolidin-2-one under specific conditions. The reaction may require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it may bind to bacterial enzymes, inhibiting their function and thus preventing bacterial growth . In cancer cells, it may interfere with DNA replication or repair mechanisms, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar compounds include other benzimidazole derivatives such as:
- 4-(1H-benzimidazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one
- 2-(4-benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone
Compared to these compounds, 4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one is unique due to the presence of the bromobenzyl group, which may enhance its biological activity and specificity .
Propriétés
Formule moléculaire |
C25H22BrN3O |
|---|---|
Poids moléculaire |
460.4 g/mol |
Nom IUPAC |
4-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C25H22BrN3O/c1-17-6-2-4-8-22(17)28-16-19(14-24(28)30)25-27-21-7-3-5-9-23(21)29(25)15-18-10-12-20(26)13-11-18/h2-13,19H,14-16H2,1H3 |
Clé InChI |
UURCKSQUXKVFQG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)propan-1-one](/img/structure/B11339564.png)
![1-(4-ethylphenyl)-4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11339567.png)

![2-bromo-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11339572.png)
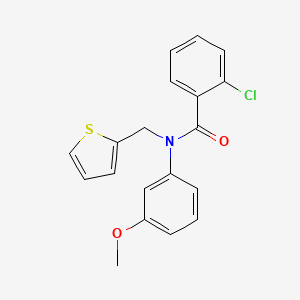
![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-fluorobenzamide](/img/structure/B11339596.png)
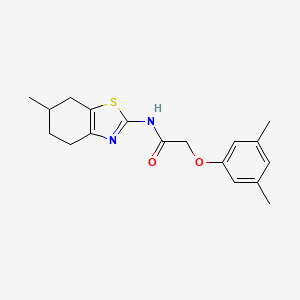
![1-({1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B11339618.png)
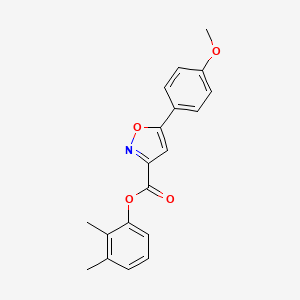
![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-nitrophenoxy)ethanone](/img/structure/B11339639.png)
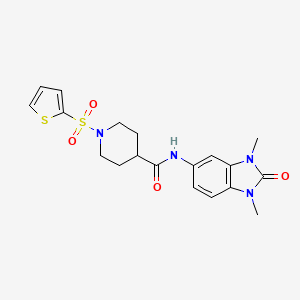
![1-(4-Ethylphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11339654.png)
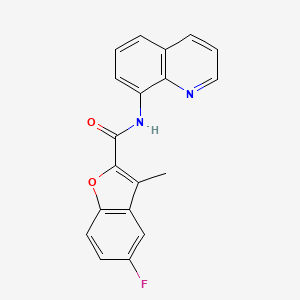
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11339666.png)
